molecular formula C12H9BrFN B8439120 2-Bromo-6-(3-fluoro-benzyl)-pyridine

2-Bromo-6-(3-fluoro-benzyl)-pyridine

Cat. No.: B8439120
M. Wt: 266.11 g/mol
InChI Key: UXVQRSZKTNJKJH-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-fluoro-benzyl)-pyridine is a brominated pyridine derivative featuring a 3-fluoro-benzyl substituent at the 6-position. Bromopyridines are widely used in medicinal chemistry and organic synthesis due to their versatility as intermediates, particularly in cross-coupling reactions and drug development .

Properties

Molecular Formula

C12H9BrFN

Molecular Weight

266.11 g/mol

IUPAC Name

2-bromo-6-[(3-fluorophenyl)methyl]pyridine

InChI

InChI=1S/C12H9BrFN/c13-12-6-2-5-11(15-12)8-9-3-1-4-10(14)7-9/h1-7H,8H2

InChI Key

UXVQRSZKTNJKJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s 3-fluoro-benzyl group distinguishes it from other bromopyridine derivatives. Key structural analogs include:

Compound Name Substituent at 6-position Molecular Formula Molecular Weight Key Applications
2-Bromo-6-(3-fluoro-benzyl)-pyridine 3-Fluoro-benzyl C₁₂H₉BrFN 282.11* Potential anticancer agent
2-Bromo-6-(trifluoromethyl)pyridine Trifluoromethyl C₆H₃BrF₃N 225.99 Organic synthesis intermediate
2-Bromo-6-(bromomethyl)pyridine Bromomethyl C₆H₅Br₂N 250.92 Industrial synthesis
2-Bromo-6-(4-methylphenyl-dioxolanyl)pyridine 4-Methylphenyl-dioxolanyl C₁₅H₁₄BrNO₂ 320.18 Not specified

*Calculated based on structural similarity.

  • 3-Fluoro-benzyl vs.
  • Bromomethyl Substituent : The bromomethyl group in 2-Bromo-6-(bromomethyl)pyridine is highly reactive, making it useful for further functionalization in industrial applications .

Physical and Chemical Properties

Property This compound* 2-Bromo-6-(trifluoromethyl)pyridine
Melting Point ~50–60°C (estimated) 48–52°C
Boiling Point ~250–300°C (estimated) 78–79°C (at reduced pressure)
Density ~1.5 g/cm³ (estimated) 1.707 g/cm³
Solubility Low in water; soluble in DMSO, DMF Soluble in organic solvents

*Estimated based on structural analogs.

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